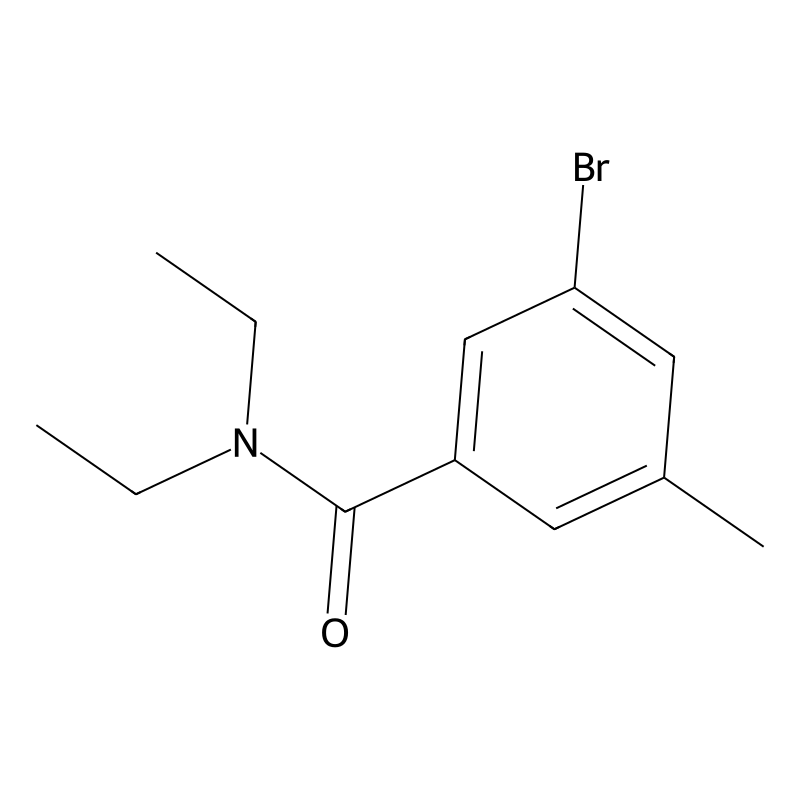

3-bromo-N,N-diethyl-5-methylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-bromo-N,N-diethyl-5-methylbenzamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bromine atom at the meta position (3-position), an amide functional group, and two ethyl groups attached to the nitrogen atom. The molecular formula for this compound is C12H18BrN, and it has a molecular weight of approximately 253.18 g/mol. The presence of bulky ethyl groups influences its reactivity and solubility compared to other amides, potentially enhancing its utility in various applications.

The chemical behavior of 3-bromo-N,N-diethyl-5-methylbenzamide can be illustrated through several reactions:

- Hydrolysis Reaction: The compound can undergo hydrolysis in the presence of water, leading to the formation of benzoic acid and diethylamine:\text{C}_{12}\text{H}_{18}\text{BrN}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{COOH}+(\text{CH}_2\text{CH}_3)_2\text{NH}$$[1].

- Synthesis of Amides: It serves as a precursor in the synthesis of other amides through various coupling reactions, often facilitated by coupling agents or catalysts.

3-bromo-N,N-diethyl-5-methylbenzamide exhibits notable biological activity, particularly as an insect repellent. It is effective against a range of insects such as mosquitoes and ticks, making it valuable in preventing insect-borne diseases like malaria and dengue fever. Its mechanism involves deterring insects from landing on treated surfaces or skin, thus reducing the likelihood of bites.

The synthesis of 3-bromo-N,N-diethyl-5-methylbenzamide typically involves the following steps:

- Starting Materials: The synthesis begins with 3-bromobenzoic acid and diethylamine.

- Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or triethylamine to facilitate the formation of the amide bond.

- Purification: After completion, the product is purified through methods like recrystallization or column chromatography to obtain pure 3-bromo-N,N-diethyl-5-methylbenzamide .

3-bromo-N,N-diethyl-5-methylbenzamide has several applications across different fields:

- Insect Repellents: Its primary application is in formulating insect repellents due to its efficacy against various insects.

- Intermediate in Drug Synthesis: It is utilized as an intermediate in synthesizing pharmaceuticals, including specific non-peptide δ-opioid receptor agonists like SNC 80.

- Solvent in Metal-Organic Frameworks: The compound can also serve as a greener solvent alternative in synthesizing metal-organic frameworks, enhancing environmental sustainability in chemical processes.

Several compounds share structural similarities with 3-bromo-N,N-diethyl-5-methylbenzamide. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N,N-diethylbenzamide | Lacks bromine substitution; simpler structure | 0.90 |

| 4-bromo-N,N-diethylbenzamide | Bromine at para position instead of meta | 0.92 |

| N,N-diethyl-2-methylbenzamide | Methyl group at ortho position | 0.89 |

| 5-bromo-N,N-diethylbenzamide | Bromine at para position with diethyl groups | 0.91 |

These compounds exhibit variations in their biological activities and chemical properties due to differences in substitution patterns and functional groups, highlighting the uniqueness of 3-bromo-N,N-diethyl-5-methylbenzamide within this class of compounds.